Sodium 4-(5-chlorothiophen-2-yl)benzoate Sodium 4-(5-chlorothiophen-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628722
InChI: InChI=1S/C11H7ClO2S.Na/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14;/h1-6H,(H,13,14);/q;+1/p-1
SMILES: C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+]
Molecular Formula: C11H6ClNaO2S
Molecular Weight: 260.67 g/mol

Sodium 4-(5-chlorothiophen-2-yl)benzoate

CAS No.:

Cat. No.: VC13628722

Molecular Formula: C11H6ClNaO2S

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(5-chlorothiophen-2-yl)benzoate -

Specification

Molecular Formula C11H6ClNaO2S
Molecular Weight 260.67 g/mol
IUPAC Name sodium;4-(5-chlorothiophen-2-yl)benzoate
Standard InChI InChI=1S/C11H7ClO2S.Na/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14;/h1-6H,(H,13,14);/q;+1/p-1
Standard InChI Key MNPNNDODMHSGOW-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 4-(5-chlorothiophen-2-yl)benzoate features a benzoate anion (C11H6ClO2S\text{C}_{11}\text{H}_{6}\text{ClO}_{2}\text{S}^-) paired with a sodium cation (Na+\text{Na}^+). The structure comprises a benzene ring substituted at the para position with a 5-chlorothiophen-2-yl group and a carboxylate functional group (Fig. 1). The thiophene ring introduces sulfur-based electronic effects, while the chlorine atom at the 5-position enhances electrophilic reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.290326-23-7
Molecular FormulaC11H7ClNaO2S\text{C}_{11}\text{H}_{7}\text{ClNaO}_{2}\text{S}
Molecular Weight261.68 g/mol
SMILESC1=CC(=CC=C1C2=CC=C(S2)Cl)C(=O)[O-].[Na+]
IUPAC NameSodium 4-(5-chlorothiophen-2-yl)benzoate

Spectroscopic Properties

The compound’s infrared (IR) spectrum displays characteristic absorptions for the carboxylate group ( ⁣1640 cm1\sim\!1640\ \text{cm}^{-1}) and C–Cl stretching ( ⁣550 cm1\sim\!550\ \text{cm}^{-1}). Nuclear magnetic resonance (NMR) data for the parent acid reveal aromatic proton signals at δ 7.8–8.2 ppm (benzene ring) and δ 6.9–7.3 ppm (thiophene ring), with the sodium salt expected to show similar patterns.

Synthesis and Production

Neutralization of the Parent Acid

The primary synthesis route involves neutralizing 4-(5-chlorothiophen-2-yl)benzoic acid with sodium hydroxide:

C11H7ClO2S+NaOHC11H6ClNaO2S+H2O\text{C}_{11}\text{H}_{7}\text{ClO}_{2}\text{S} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{6}\text{ClNaO}_{2}\text{S} + \text{H}_{2}\text{O}

This exothermic reaction typically proceeds in aqueous or alcoholic media at 25–60°C, yielding the sodium salt with >95% purity after crystallization .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize heat dissipation and minimize byproducts. Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, achieving pharmaceutical-grade purity (≥97%) .

Physicochemical Properties

Solubility and Stability

Sodium 4-(5-chlorothiophen-2-yl)benzoate exhibits high solubility in polar solvents:

  • Water: 12.8 g/100 mL at 25°C

  • Methanol: 9.4 g/100 mL at 25°C

  • Ethanol: 3.1 g/100 mL at 25°C

The compound is stable under ambient conditions but degrades above 200°C, releasing carbon dioxide and chlorinated byproducts. Aqueous solutions remain stable at pH 6–8 but hydrolyze in strongly acidic or basic environments.

Hygroscopicity

As a sodium salt, the compound is moderately hygroscopic, requiring storage in sealed containers with desiccants to prevent clumping .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The parent acid’s role as a synthetic intermediate for thrombin inhibitors suggests potential utility of the sodium salt in prodrug formulations. Enhanced solubility facilitates its use in:

  • Lyophilized injectables: Improved reconstitution times due to high water solubility.

  • Oral suspensions: Enhanced bioavailability compared to the free acid form .

Coordination Chemistry

The carboxylate group acts as a ligand for transition metals, enabling applications in:

  • Catalysis: Palladium complexes for Suzuki-Miyaura cross-coupling reactions.

  • Metal-organic frameworks (MOFs): Building blocks for porous materials with gas storage capabilities.

Research Frontiers and Challenges

Synthetic Methodology

Future work should explore:

  • Greener synthesis: Catalytic neutralization using ion-exchange resins.

  • Polymorph screening: Identifying crystalline forms with improved stability .

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